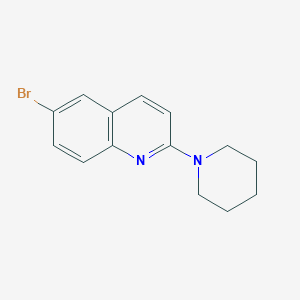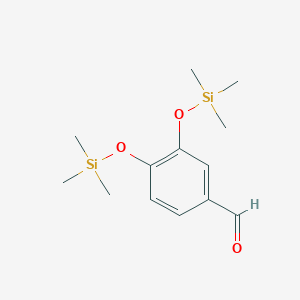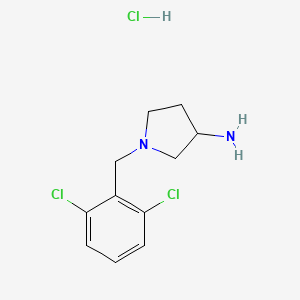![molecular formula C17H25N3O B11842200 8-[5-(Propan-2-ylamino)pentan-2-ylamino]quinolin-6-ol CAS No. 6633-11-0](/img/structure/B11842200.png)
8-[5-(Propan-2-ylamino)pentan-2-ylamino]quinolin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((5-(Isopropylamino)pentan-2-yl)amino)quinolin-6-ol is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-((5-(Isopropylamino)pentan-2-yl)amino)quinolin-6-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions. For instance, the reaction of 6-chloroquinoline with an appropriate amine can yield the desired aminoquinoline.
Alkylation: The isopropylamino group can be introduced through alkylation reactions using isopropylamine and suitable alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
8-((5-(Isopropylamino)pentan-2-yl)amino)quinolin-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines.
Applications De Recherche Scientifique
8-((5-(Isopropylamino)pentan-2-yl)amino)quinolin-6-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-((5-(Isopropylamino)pentan-2-yl)amino)quinolin-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a simpler structure.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8-position, known for its metal-chelating properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Uniqueness
8-((5-(Isopropylamino)pentan-2-yl)amino)quinolin-6-ol is unique due to the presence of the isopropylamino and pentylamino groups, which can confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Propriétés
Numéro CAS |
6633-11-0 |
|---|---|
Formule moléculaire |
C17H25N3O |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
8-[5-(propan-2-ylamino)pentan-2-ylamino]quinolin-6-ol |
InChI |
InChI=1S/C17H25N3O/c1-12(2)18-8-4-6-13(3)20-16-11-15(21)10-14-7-5-9-19-17(14)16/h5,7,9-13,18,20-21H,4,6,8H2,1-3H3 |
Clé InChI |
BQXVFZVEBYAYEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCCCC(C)NC1=C2C(=CC(=C1)O)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-Benzyl-1-phenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B11842147.png)
![2-[2-(4-Methoxyphenyl)ethyl]quinazolin-4(1H)-one](/img/structure/B11842152.png)



![9-(5-Methylhexan-2-yl)-2H-pyrazolo[3,4-c]quinolin-4-amine](/img/structure/B11842183.png)

